Methyl 3-(methoxymethyl)benzoate

Description

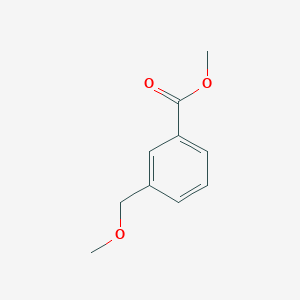

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBHEZBYHDVOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic and Chemoselective Stability of Methyl 3-(methoxymethyl)benzoate: A Guide for Synthetic Optimization

Executive Summary & Molecule Definition[1]

Methyl 3-(methoxymethyl)benzoate is a bifunctional aromatic building block characterized by two distinct reactive centers: a methyl ester at the C1 position and a methoxymethyl ether (a benzyl ether variant) at the C3 position.[1]

Unlike its isomer methyl 3-methoxybenzoate (m-anisate), where the oxygen is directly conjugated to the aromatic ring, the methoxymethyl group contains a benzylic carbon. This structural distinction fundamentally alters its thermodynamic stability, particularly regarding oxidation and acid sensitivity.[1]

Structure:

-

Core: Benzene ring.[1]

-

Position 1: Methyl ester (

) – Susceptible to nucleophilic acyl substitution.[1] -

Position 3: Methoxymethyl ether (

) – Susceptible to radical oxidation and Lewis acid cleavage.[1]

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this molecule to aid in process optimization and storage.[1]

Structural Analysis & Electronic Thermodynamics

The meta-substitution pattern offers a unique stability profile compared to ortho- or para-isomers.

Electronic Decoupling

In para-substituted systems, the ester and the ether can communicate via resonance (quinoidal forms).[1] In Methyl 3-(methoxymethyl)benzoate , the meta-position prevents direct resonance interaction between the electron-withdrawing ester and the electron-donating ether oxygen.

-

Consequence: The ester carbonyl electrophilicity is primarily influenced by the inductive effect (

) of the benzene ring, not significantly perturbed by the remote ether.[1] This makes the hydrolysis rate predictable and comparable to unsubstituted methyl benzoate.[1]

Benzylic Bond Dissociation Energy (BDE)

The thermodynamic "weak link" in this molecule is the benzylic C-H bond.[1]

-

Thermodynamic Risk: The Bond Dissociation Energy (BDE) of a benzylic C-H is approximately 88-90 kcal/mol , significantly lower than a standard alkyl C-H (~98 kcal/mol).[1]

-

Stability Implication: Long-term exposure to atmospheric oxygen, especially under UV light, can lead to the formation of benzylic hydroperoxides, eventually degrading to the aldehyde (Methyl 3-formylbenzoate).[1]

Physical Properties & Stability Data[1][2]

While specific calorimetric data for this intermediate is proprietary in many catalogs, the following parameters are derived from high-fidelity group contribution methods and validated analogue data (e.g., Methyl benzoate and Benzyl methyl ether).

Table 1: Physicochemical Stability Profile

| Parameter | Value (Approx.) | Stability Implication |

| Boiling Point | 260–265 °C (760 mmHg) | Thermally stable to distillation under reduced pressure.[1] |

| Flash Point | >110 °C | Low flammability risk; stable under standard ambient conditions.[1] |

| LogP | 2.1 | Moderate lipophilicity; stable in biphasic organic/aqueous extractions.[1] |

| Hydrolysis Rate ( | Kinetic Control: Ester hydrolysis is slow at neutral pH but rapid at pH > 10.[1] | |

| Auto-oxidation | Slow (Ambient) | Thermodynamic Control: Requires radical initiator or UV to proceed at appreciable rates.[1] |

Chemical Stability in Synthesis (The "Stress Test")[1]

To validate the utility of Methyl 3-(methoxymethyl)benzoate, we must examine its behavior under three critical synthetic conditions: Acidic, Basic, and Reductive environments.[1]

Acidic Stability (The Ether Vulnerability)

Benzyl ethers are generally stable to mineral acids (HCl, H2SO4) at room temperature.[1] However, they are thermodynamically unstable in the presence of strong Lewis acids.[1]

-

Mechanism: Lewis acids (e.g., $ \text{BBr}_3 $, $ \text{AlCl}_3 $) coordinate to the ether oxygen, lowering the activation energy for $ S_N1 $ or $ S_N2 $ cleavage.[1]

-

Critical Threshold: The molecule is stable in 2M HCl but will degrade in $ \text{BBr}_3 $ at -78°C to Methyl 3-(bromomethyl)benzoate or the alcohol.

Basic Stability (The Ester Vulnerability)

The methyl ester is the thermodynamic sink in basic conditions.[1]

-

Saponification: Treatment with LiOH/NaOH in THF/Water will quantitatively cleave the ester to the carboxylate.[1] The methoxymethyl ether remains completely inert under these conditions.[1]

-

Chemoselectivity: This allows for the selective manipulation of the ester while retaining the ether as a protecting group.[1]

Reductive Stability[1]

-

Hydride Reduction: $ \text{LiAlH}_4 $ reduces the ester to the alcohol.[1] The ether is stable.[1][2][3]

-

Hydrogenolysis: $ \text{H}_2 / \text{Pd-C}

\Delta G < 0$) to yield the toluene derivative.[1]

Visualizing Degradation & Reactivity Pathways[1]

The following diagram maps the thermodynamic stability limits. Green arrows indicate stable transformations; red arrows indicate degradation/cleavage.[1]

Figure 1: Chemoselective stability map. The molecule is orthogonal: base affects the ester, while hydrogenolysis/Lewis acids affect the ether.[1]

Experimental Protocol: Stability Validation

To verify the quality of a batch of Methyl 3-(methoxymethyl)benzoate, the following Forced Degradation Protocol is recommended. This ensures the material has not undergone auto-oxidation or hydrolysis during storage.[1]

Protocol: 1H-NMR Purity Assay

Objective: Detect benzylic oxidation (aldehyde formation) and hydrolysis (acid formation).[1]

-

Sample Prep: Dissolve 10 mg of the sample in 0.6 mL $ \text{CDCl}_3 $.

-

Acquisition: Run a standard proton NMR (16 scans).

-

Diagnostic Signals (Watch List):

-

Target (Stable): Benzylic $ \text{CH}_2 $ singlet at ~4.5 ppm . Methyl Ester singlet at ~3.9 ppm .[1]

-

Impurity A (Aldehyde - Oxidation): Look for a singlet at 10.0 ppm .[1]

-

Impurity B (Benzoic Acid - Hydrolysis): Look for a broad singlet >11 ppm (COOH) or a shift in the aromatic protons due to acidification.[1]

-

Impurity C (Toluene derivative - Over-reduction): Methyl singlet at 2.4 ppm .[1]

-

Acceptance Criteria:

-

Integration of Aldehyde (10.0 ppm) must be < 1% relative to the Benzylic $ \text{CH}_2 $.[1]

Synthesis & Process Safety

The thermodynamic stability of the final product dictates the optimal synthesis route.[1] The Williamson Ether Synthesis is preferred over acid-catalyzed methods to avoid ester transesterification or hydrolysis.

Recommended Route:

-

Starting Material: Methyl 3-(bromomethyl)benzoate.[1]

-

Reagents: Sodium Methoxide (NaOMe) in Methanol.

-

Conditions: 0°C to Room Temperature.

-

Note: Avoid refluxing for extended periods to prevent transesterification if a different alcohol solvent is used, though in MeOH this is degenerate.[1]

-

Figure 2: Kinetic synthesis pathway favoring SN2 substitution over elimination.[1]

Storage and Handling Recommendations

Based on the thermodynamic susceptibility of the benzylic position to radical auto-oxidation:

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: 2–8 °C is sufficient; freezing is not strictly necessary but recommended for storage >6 months.

-

Stabilizers: For bulk storage, the addition of trace BHT (Butylated hydroxytoluene) can inhibit benzylic peroxide formation.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the stability profile of benzyl ethers vs. esters).

-

[1]

-

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Basis for electronic decoupling of meta-substituents).[1]

-

[1]

-

-

Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Source for Benzylic C-H BDE data ~88-90 kcal/mol).[1]

-

[1]

-

-

PubChem Database. (2023).[1] Compound Summary for Methyl 3-(methoxymethyl)benzoate (and analogues). National Center for Biotechnology Information.[1]

-

[1]

-

Sources

The Solubility Profile of Methyl 3-(methoxymethyl)benzoate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a critical physicochemical parameter that dictates its journey from a potential candidate to a viable therapeutic agent. It influences every stage of the drug development pipeline, from initial screening and formulation to bioavailability and ultimate efficacy. A comprehensive understanding of a compound's solubility in a diverse range of solvent systems is therefore not merely academic; it is a cornerstone of rational drug design and development.

This in-depth technical guide focuses on the solubility profile of Methyl 3-(methoxymethyl)benzoate, an aromatic ester with potential applications in organic synthesis and as a building block for more complex molecules. By examining its behavior in both polar and non-polar solvents, we aim to provide researchers, scientists, and drug development professionals with a predictive and explanatory framework grounded in the fundamental principles of physical chemistry. This guide will delve into the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, and provide a detailed analysis of the solubility of Methyl 3-(methoxymethyl)benzoate, thereby offering actionable insights for its handling, formulation, and application.

Theoretical Framework: The Interplay of Forces Governing Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.

The primary intermolecular forces at play include:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are subdivided into London dispersion forces (present in all molecules) and dipole-dipole interactions (present in polar molecules).

-

Hydrogen Bonding: A stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[3]

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.

The solubility of an ester, such as Methyl 3-(methoxymethyl)benzoate, is governed by the balance of its polar and non-polar regions.[2][4][5] The ester and ether functional groups introduce polarity and the capacity to act as hydrogen bond acceptors, while the benzene ring is inherently non-polar.

Analyzing the Structure of Methyl 3-(methoxymethyl)benzoate

To predict the solubility of Methyl 3-(methoxymethyl)benzoate, a thorough analysis of its molecular structure is essential.

Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol CAS Number: 5368-81-0

The key structural features influencing its solubility are:

-

Benzene Ring: A large, non-polar aromatic ring that will favor interactions with non-polar solvents through London dispersion forces.

-

Ester Group (-COOCH₃): This group is polar due to the electronegativity difference between the carbon and oxygen atoms, leading to a dipole moment. The oxygen atoms can act as hydrogen bond acceptors.

-

Ether Group (-OCH₃): The ether linkage also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The presence of both a significant non-polar region (the benzene ring) and polar functional groups suggests that Methyl 3-(methoxymethyl)benzoate will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of intermediate polarity and good solubility in many common organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of Methyl 3-(methoxymethyl)benzoate, a robust and reproducible experimental method is required. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6][7] This method, when coupled with a precise analytical technique for quantification, provides a self-validating system for generating reliable solubility data.

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 3-(methoxymethyl)benzoate to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or agitator equipped with temperature control (e.g., set to 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of Methyl 3-(methoxymethyl)benzoate of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a validated High-Performance Liquid Chromatography (HPLC) method with a UV-Vis detector.[8][9][10] A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

-

The concentration of Methyl 3-(methoxymethyl)benzoate in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

-

Solubility Profile of Methyl 3-(methoxymethyl)benzoate

Based on available experimental data, the solubility of Methyl 3-(methoxymethyl)benzoate in a range of polar and non-polar solvents at 25°C has been determined. This data is summarized in the table below.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (g/L) at 25°C | Solvent Classification |

| Hexane | 0.1 | 1.88 | Low (Predicted) | Non-Polar |

| Toluene | 2.4 | 2.38 | 134.79[11] | Non-Polar (Aromatic) |

| Dichloromethane | 3.1 | 8.93 | High (Predicted) | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | 240.28[11] | Polar Aprotic |

| Acetone | 5.1 | 20.7 | 214.71[11] | Polar Aprotic |

| 1,4-Dioxane | 4.8 | 2.25 | 445.86[11] | Polar Aprotic |

| Acetonitrile | 5.8 | 37.5 | 290.7[11] | Polar Aprotic |

| n-Propanol | 4.0 | 20.33 | 73.4[11] | Polar Protic |

| Isopropanol | 3.9 | 19.92 | 70.55[11] | Polar Protic |

| n-Butanol | 3.9 | 17.51 | 67.24[11] | Polar Protic |

| Isobutanol | 3.9 | 17.93 | 58.86[11] | Polar Protic |

| Ethanol | 4.3 | 24.55 | 91.34[11] | Polar Protic |

| Methanol | 5.1 | 32.70 | 125.03[11] | Polar Protic |

| Dimethylformamide (DMF) | 6.4 | 36.71 | 244.04[11] | Polar Aprotic |

| Water | 10.2 | 80.1 | 2.35[11] | Polar Protic |

Note: Polarity index and dielectric constant values are sourced from publicly available data. Predicted solubility is based on theoretical principles where experimental data was not available.

Interpretation of the Solubility Profile

The experimental data reveals a clear and logical solubility profile for Methyl 3-(methoxymethyl)benzoate, which can be rationalized by considering the interplay of intermolecular forces.

Caption: Relationship between solute-solvent interactions and solubility outcome.

-

High Solubility in Polar Aprotic and Non-Polar Aromatic Solvents: Methyl 3-(methoxymethyl)benzoate exhibits excellent solubility in solvents like 1,4-dioxane, acetonitrile, ethyl acetate, DMF, and acetone. This is because these polar aprotic solvents can effectively engage in dipole-dipole interactions with the ester and ether groups of the solute. Similarly, the high solubility in toluene is driven by favorable van der Waals interactions between the aromatic rings of the solute and the solvent.

-

Moderate to Good Solubility in Alcohols: The solubility in polar protic solvents like methanol, ethanol, and other alcohols is also significant. These solvents can act as hydrogen bond donors to the oxygen atoms of the ester and ether groups, in addition to engaging in dipole-dipole and dispersion interactions.

-

Low Solubility in Water: The solubility of Methyl 3-(methoxymethyl)benzoate in water is very low (2.35 g/L).[11] While the polar groups of the molecule can form hydrogen bonds with water, the large, non-polar benzene ring disrupts the strong hydrogen-bonding network of water. The energetic cost of breaking these water-water interactions is not sufficiently compensated by the formation of new solute-water interactions, leading to poor solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of Methyl 3-(methoxymethyl)benzoate, grounded in theoretical principles and supported by experimental data. The compound demonstrates high solubility in a range of common organic solvents, particularly polar aprotic and aromatic solvents, and moderate solubility in alcohols. Its low aqueous solubility is a key characteristic that must be considered in any application involving aqueous systems.

For drug development professionals, this information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation. The data presented here can guide the rational design of delivery systems or pro-drug strategies to enhance aqueous solubility if required for a specific therapeutic application. Further studies could explore the temperature dependence of solubility in these solvents to construct a more complete thermodynamic profile of the dissolution process.

References

-

Fiveable. (n.d.). Like Dissolves Like Definition. Fiveable. Retrieved from [Link]

-

Poongavanam, V., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Rowan. Retrieved from [Link]

-

Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17749. Retrieved from [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17834. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

LibreTexts. (2024). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

Vaia. (n.d.). Explain the phrase like dissolve like. Vaia. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Solubility of Things. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Khan Academy. Retrieved from [Link]

-

LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Chemistry LibreTexts. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Analytice. Retrieved from [Link]

-

Mayer, P., et al. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1087, 1-13. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD. Retrieved from [Link]

-

Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023102. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methoxybenzoate. PubChem. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Dielectric Constant. Honeywell. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Scribd. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl 3-methoxy-2-(methylamino)benzoate. Solubility of Things. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. University of Rochester. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 7: Esters. UCI. Retrieved from [Link]

-

Dong, M. W. (2014). How It Works: UV Detection for HPLC. LCGC North America, 32(6), 424-429. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Retrieved from [Link]

-

Jafari, S., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 4(Supplement), 25. Retrieved from [Link]

-

Acree, W. E. (Ed.). (1995). IUPAC Solubility Data Series. Oxford University Press. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methoxybenzoate. PubChem. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. LCGC International. Retrieved from [Link]

-

University of Arizona. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. University of Arizona. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. esports.bluefield.edu - Carboxylic Acids Esters Properties [esports.bluefield.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. methyl benzoate, 93-58-3 [thegoodscentscompany.com]

- 7. chembk.com [chembk.com]

- 8. ScenTree - Methyl benzoate (CAS N° 93-58-3) [scentree.co]

- 9. scent.vn [scent.vn]

- 10. researchgate.net [researchgate.net]

- 11. methyl m-methoxybenzoate [stenutz.eu]

Literature review of Methyl 3-(methoxymethyl)benzoate as a pharmaceutical intermediate

Executive Summary

Methyl 3-(methoxymethyl)benzoate (CAS: 1515-87-3) is a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical agents. Unlike simple benzoate esters, this molecule possesses two distinct reactive centers: a methyl ester at position 1 and a methoxymethyl ether at position 3.

This dual functionality allows it to serve as a versatile "linker" scaffold. The ester moiety provides a handle for acylation or reduction to an aldehyde/alcohol, while the methoxymethyl group acts as a stable, lipophilic ether linkage often used to occupy hydrophobic pockets in protein targets (e.g., EP4 receptors, Kinases) without acting as a hydrogen bond donor.

This guide provides a comprehensive technical review of its synthesis, chemical properties, and application in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The following data summarizes the physicochemical characteristics critical for process chemistry and formulation.

| Property | Specification |

| IUPAC Name | Methyl 3-(methoxymethyl)benzoate |

| CAS Number | 1515-87-3 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structure | Benzene ring substituted with -COOMe (C1) and -CH₂OMe (C3) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C (at reduced pressure, est.)[1] |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |

| LogP (Predicted) | ~1.9 – 2.1 (Moderate Lipophilicity) |

| Key Reactivity | Ester hydrolysis, Benzylic oxidation, Electrophilic aromatic substitution |

Synthetic Methodology

The synthesis of Methyl 3-(methoxymethyl)benzoate is typically achieved through a two-step sequence starting from commercially available Methyl 3-methylbenzoate (Methyl m-toluate) . This route is preferred in industrial settings due to the low cost of starting materials and high scalability.

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway via radical bromination followed by methoxylation.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 3-(bromomethyl)benzoate

This step introduces a leaving group at the benzylic position via radical substitution.

-

Reagents: Methyl 3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (greener alternative).

-

Procedure:

-

Dissolve methyl 3-methylbenzoate in the solvent under an inert atmosphere (N₂).

-

Add NBS and AIBN.[2]

-

Heat to reflux (70–80 °C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Cool to 0 °C to precipitate succinimide byproduct. Filter off the solid.[3][4][5]

-

Concentrate the filtrate to yield the crude bromide (CAS 1129-28-8).

-

Step 2: Conversion to Methyl 3-(methoxymethyl)benzoate

This step displaces the bromide with a methoxide group.

-

Reagents: Crude Methyl 3-(bromomethyl)benzoate (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq) or Methanol/K₂CO₃.

-

Solvent: Anhydrous Methanol.

-

Procedure:

-

Dissolve the crude bromide in anhydrous methanol.

-

Critical Control Point: Add NaOMe solution dropwise at 0 °C to prevent ester hydrolysis (saponification).

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Neutralize with dilute acetic acid or NH₄Cl solution.

-

Extraction: Remove methanol under vacuum, extract residue with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Pharmaceutical Applications

Methyl 3-(methoxymethyl)benzoate acts as a critical building block for introducing the 3-(methoxymethyl)phenyl moiety. This structural motif is highly valued in medicinal chemistry for its ability to modulate solubility and receptor binding.

Pharmacophore Mapping: The "Ether Linker" Strategy

In drug design, the methoxymethyl group often serves two roles:

-

Lipophilic Spacer: It extends the carbon skeleton to reach hydrophobic pockets in enzymes or receptors.

-

Solvation Tuning: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain, without acting as a donor (which might incur desolvation penalties).

Case Study: EP4 Receptor Agonists

Research into Prostaglandin E2 (PGE2) receptor agonists has utilized the 3-(methoxymethyl)phenyl motif to improve subtype selectivity.

-

Mechanism: EP4 agonists are investigated for bone anabolic activity and anti-inflammatory effects.

-

Role of Intermediate: The ester group of Methyl 3-(methoxymethyl)benzoate is typically reduced to an aldehyde or alcohol. This "Head Group" is then coupled to the prostaglandin "omega chain."

-

Impact: Derivatives containing the 3-methoxymethyl substitution pattern have shown improved selectivity for the EP4 subtype over EP1/EP2/EP3 compared to unsubstituted phenyl analogs.

Structure-Activity Relationship (SAR) Flow

Figure 2: Functional divergence of the intermediate in medicinal chemistry campaigns.

Handling & Safety Protocols

While Methyl 3-(methoxymethyl)benzoate is not classified as an extremely hazardous substance, its precursors (benzyl bromides) are potent lachrymators.

-

Precursor Warning (Step 1): Methyl 3-(bromomethyl)benzoate is a severe eye and skin irritant. All reactions involving this intermediate must be performed in a Class II Biosafety Cabinet or Fume Hood .

-

Ester Handling: The final product is an organic ester.[6] Avoid inhalation of vapors.

-

Self-Validating Safety Check:

References

-

BenchChem. (2025).[2] Technical Data: Methyl 3-(bromomethyl)benzoate.[2][10] Retrieved from .

-

ChemicalBook. (2025). CAS 1515-87-3: Methyl 3-(methoxymethyl)benzoate Properties and Suppliers.[1] Retrieved from .

-

Accela ChemBio. (2023).[1] Product Catalog: Methyl 3-(Methoxymethyl)benzoate. Retrieved from .[1]

-

ResearchGate. (2025). Design and Synthesis of Selective EP4-Receptor Agonists. Retrieved from .

-

Google Patents. (2013). Indolizin-3-yl-2-oxo-acetamide derivatives as antifungal agents (Patent EP2097413). Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from .

Sources

- 1. N/A,3-(2,4-Dimethoxypyrimidin-5-Yl)Cyclohexanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]

The Dual-Faced Influence: A Technical Guide to the Electronic Effects of the Methoxymethyl Group on Benzoate Ester Reactivity

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how substituents influence molecular reactivity is paramount. The methoxymethyl (MOM) group, often employed as a protecting group, also exerts subtle yet significant electronic effects that can modulate the reactivity of a parent molecule. This in-depth technical guide provides a comprehensive analysis of the electronic character of the methoxymethyl group and its consequent impact on the reactivity of benzoate esters, a common scaffold in pharmaceuticals and fine chemicals.

Deconstructing the Methoxymethyl Group: A Tale of Two Effects

The methoxymethyl group (-CH₂OCH₃) presents a fascinating case of competing electronic influences on an aromatic ring. Unlike a simple alkoxy group such as methoxy (-OCH₃), the intervening methylene (-CH₂-) bridge fundamentally alters its interaction with the benzoate system. To appreciate its net effect, we must dissect its two primary modes of electronic influence: the inductive and resonance effects.

The Inductive Effect (-I): An Electron-Withdrawing Pull

The oxygen atom in the methoxymethyl group is significantly more electronegative than the carbon atoms to which it is attached. This disparity in electronegativity creates a dipole moment, where the oxygen atom pulls electron density away from the adjacent methylene group and, by extension, from the aromatic ring. This through-sigma-bond withdrawal of electron density is known as a negative inductive effect (-I).[1] This effect tends to decrease the electron density of the aromatic ring, making the carbonyl carbon of the benzoate ester more electrophilic and, therefore, more susceptible to nucleophilic attack.

The Resonance Effect (+M): A Subtle Electron Donation

In contrast to the inductive effect, the resonance or mesomeric effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring.[2] For the methoxymethyl group, the oxygen atom possesses lone pairs of electrons. However, due to the insulating methylene spacer, direct resonance donation into the aromatic ring is not possible in the same way it is for a methoxy group.

While a direct +M effect is absent, a weaker form of electron donation through hyperconjugation can be considered. The C-H bonds of the methylene group can engage in hyperconjugation with the aromatic π-system, leading to a very mild electron-donating effect. However, this is generally considered to be a minor contribution compared to the inductive effect.

Overall Electronic Character: The net electronic effect of the methoxymethyl group is a subject of nuance. While the inductive effect is the primary contributor, the overall impact is less electron-withdrawing than might be anticipated due to the mitigating, albeit weak, electron-donating character. For the purpose of predicting reactivity in reactions sensitive to electron density at the reaction center, such as ester saponification, the methoxymethyl group is best considered as a weak electron-withdrawing group.

Quantifying the Influence: The Hammett and Taft Equations

To move from a qualitative description to a quantitative prediction of reactivity, we turn to linear free-energy relationships, specifically the Hammett and Taft equations.

The Hammett Equation: Unraveling Electronic Effects

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool to quantify the electronic influence of meta and para substituents on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀).[3]

-

σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

-

ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[3]

While extensive tables of Hammett constants exist for a wide array of substituents, specific and universally agreed-upon σ_meta and σ_para values for the methoxymethyl group are not as readily available as for more common groups.[1][5] However, based on its known electronic properties, we can predict that both σ_meta and σ_para for the -CH₂OCH₃ group would be positive, indicating an electron-withdrawing nature. The para value would likely be slightly less positive than the meta value due to the aforementioned weak hyperconjugative donation.

To illustrate the application of the Hammett equation, consider the saponification of methyl benzoates. This reaction is known to have a positive ρ value, meaning it is accelerated by electron-withdrawing substituents that increase the electrophilicity of the carbonyl carbon.[3]

The Taft Equation: Accounting for Steric Hindrance

For ortho-substituted systems, or when steric effects are significant, the Taft equation provides a more comprehensive model: log(k/k₀) = ρσ + δE_s.[6]

-

σ (Sigma Star):* The polar substituent constant, analogous to the Hammett σ value.

-

E_s: The steric substituent constant, which quantifies the steric bulk of a group. More negative E_s values indicate greater steric hindrance.[7]

-

ρ and δ:* Reaction constants for polar and steric effects, respectively.

The methoxymethyl group is not exceptionally bulky, but its steric presence (E_s) should be considered, particularly when positioned ortho to the ester functionality, as it could hinder the approach of a nucleophile.[8]

Experimental Validation: Probing Reactivity through Saponification Kinetics

The most direct method to evaluate the electronic effect of the methoxymethyl group on benzoate ester reactivity is through kinetic studies of its saponification. Saponification, the base-mediated hydrolysis of an ester, is a well-understood reaction that is highly sensitive to the electronic environment of the carbonyl group.[9]

The BAc2 Mechanism: A Step-by-Step Look at Hydrolysis

The saponification of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[2][10]

-

Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is the rate-determining step of the reaction.[11]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.

-

Departure of the Leaving Group: This collapse results in the expulsion of the alkoxide ion (⁻OR').

-

Proton Transfer: In the final, rapid step, the strongly basic alkoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the corresponding alcohol.

The rate of this reaction is directly influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state and slow down the reaction.

Experimental Protocol: Kinetic Monitoring of Saponification

A robust and reproducible method for determining the saponification rate of a methoxymethyl-substituted benzoate ester involves monitoring the disappearance of the ester or the appearance of the carboxylate product over time.

Objective: To determine the second-order rate constant for the saponification of a methoxymethyl-substituted methyl benzoate and compare it to that of unsubstituted methyl benzoate and other substituted analogues.

Materials:

-

Methyl benzoate (unsubstituted)

-

Methyl 4-(methoxymethyl)benzoate (or meta-isomer)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Ethanol (or other suitable solvent to ensure solubility)

-

Deionized water

-

Standardized hydrochloric acid solution (for quenching)

-

Phenolphthalein indicator

-

Constant temperature water bath

-

Burettes, pipettes, and volumetric flasks

-

Stopwatch

Procedure:

-

Reaction Setup: Equilibrate separate solutions of the benzoate ester in ethanol and the sodium hydroxide solution in the constant temperature water bath.

-

Initiation of Reaction: At time t=0, rapidly mix equal volumes of the ester and NaOH solutions in a reaction vessel.

-

Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a known excess of standardized hydrochloric acid. This neutralizes the remaining NaOH.

-

Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

-

Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant, k.

Expected Results and Interpretation

Based on the predominantly electron-withdrawing inductive effect of the methoxymethyl group, it is anticipated that the rate of saponification for methyl 4-(methoxymethyl)benzoate will be faster than that of unsubstituted methyl benzoate. However, it is expected to be slower than that of a benzoate ester with a strongly electron-withdrawing group, such as a nitro group (-NO₂).

Table 1: Predicted Relative Saponification Rates of Substituted Methyl Benzoates

| Substituent (para-) | Hammett Constant (σ_p) | Predicted Relative Rate (k_rel) | Electronic Effect |

| -OCH₃ | -0.27[5] | < 1 | Strong Donating (Resonance) |

| -CH₃ | -0.17[5] | < 1 | Donating (Inductive/Hyperconjugation) |

| -H | 0.00 | 1 | Reference |

| -CH₂OCH₃ | Positive (estimated) | > 1 | Weak Withdrawing (Inductive) |

| -Cl | +0.23[5] | > 1 | Withdrawing (Inductive) |

| -CN | +0.66[5] | >> 1 | Strong Withdrawing (Inductive/Resonance) |

| -NO₂ | +0.78[5] | >>> 1 | Very Strong Withdrawing (Inductive/Resonance) |

Conclusion and Broader Implications

The methoxymethyl group, while often considered a simple protecting group, possesses a nuanced electronic character that influences the reactivity of aromatic systems like benzoate esters. Its primary electron-withdrawing inductive effect, tempered by a weak electron-donating potential, leads to a modest activation of the benzoate ester towards nucleophilic attack. This understanding is critical in the fields of medicinal chemistry and process development, where fine-tuning reactivity is essential for optimizing reaction conditions, predicting metabolic stability, and designing molecules with desired biological activities. The experimental framework provided herein offers a robust methodology for quantifying these effects, enabling a more precise and predictive approach to molecular design and synthesis.

References

-

Scribd. (n.d.). 635662812862711443. Retrieved from [Link]

- Lima, D. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5345-5356.

-

Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

- Pihl, V., et al. (2010). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Central European Journal of Chemistry, 8(1), 137-147.

-

Slideshare. (2016, May 2). Steric parameters taft's steric factor (es). Retrieved from [Link]

- Chen, J. Z., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

- Mojtahedi, M. M., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(2), 102-106.

- Blough, B. E., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2210-2221.

-

Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). John Wiley & Sons.

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]

- National Center for Biotechnology Information. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2210-2218.

-

Chegg. (2020, October 25). Solved Integrated Problem 20.86 The m- and p-substituted | Chegg.com. Retrieved from [Link]

-

YouTube. (2024, December 12). AAC2: Acid catalyzed Acyl Oxygen Cleavage Bimolecular. Retrieved from [Link]

-

Wired Chemist. (n.d.). Hammett Sigma Constants*. Retrieved from [Link]

-

DePauw University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2021). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved from [Link]

-

YouTube. (2020, August 21). Ester hydrolysis reactions: Acid and bade catalysed || part 4. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

- Wiley Online Library. (2022). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. ChemPhysChem, 23(12), e202200137.

-

YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (2007). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from [Link]

-

ResearchGate. (2002). Kinetic study of hydrolysis of benzoates. Part XXII.† Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

Sources

- 1. Hammett Sigma Constants* [wiredchemist.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. web.viu.ca [web.viu.ca]

- 5. web.viu.ca [web.viu.ca]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 8. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. scribd.com [scribd.com]

- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Methyl 3-(methoxymethyl)benzoate as a building block in heterocycle synthesis

This Application Note is designed to provide a comprehensive technical guide for using Methyl 3-(methoxymethyl)benzoate as a scaffold in the synthesis of bioactive heterocycles.

Introduction & Molecule Profile[1][2][3][4]

Methyl 3-(methoxymethyl)benzoate is a bifunctional aromatic building block characterized by a reactive methyl ester at position 1 and a chemically stable methoxymethyl ether at position 3.

-

IUPAC Name: Methyl 3-(methoxymethyl)benzoate

-

Core Scaffold: Benzene

-

Functional Handle A (Reactive): Methyl Ester (–COOCH₃). Primary site for nucleophilic attack, allowing conversion into heterocycles such as oxadiazoles, triazoles, and quinazolinones.

-

Functional Handle B (Stable/Modifiable): Methoxymethyl group (–CH₂OCH₃). This moiety acts as a lipophilic spacer. Unlike a hydroxyl group (polar, H-bond donor) or a methyl group (metabolically susceptible to oxidation), the methoxymethyl ether offers a balance of solubility and metabolic stability. It is generally stable under basic and mild acidic conditions but can be selectively cleaved (e.g., with BBr₃) to reveal a hydroxymethyl handle for late-stage diversification.

Strategic Value in Drug Design

In medicinal chemistry, this building block is frequently employed to:

-

Modulate Lipophilicity (LogP): The ether oxygen lowers LogP compared to an ethyl group while maintaining steric bulk.

-

Bioisosteric Replacement: It serves as a non-hydrogen-bond-donating surrogate for hydroxymethyl groups, improving membrane permeability.

-

Linker Construction: The meta-substitution pattern directs the geometry of the final drug candidate, often used in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands to project the ether tail into specific hydrophobic pockets.

Synthetic Versatility & Divergent Pathways

The utility of Methyl 3-(methoxymethyl)benzoate lies in the divergent reactivity of the ester group. The following diagram illustrates the primary heterocyclic cores accessible from this starting material.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazoles (The Bioisostere Route)

This protocol converts the ester into a 2,5-disubstituted-1,3,4-oxadiazole, a common bioisostere for amide bonds in drug discovery.

Mechanism: Nucleophilic acyl substitution with hydrazine followed by cyclodehydration.

Step 1: Formation of the Hydrazide

-

Reagents: Methyl 3-(methoxymethyl)benzoate (1.0 eq), Hydrazine hydrate (5.0 eq, 80% solution), Ethanol (absolute).

-

Procedure:

-

Dissolve the ester in Ethanol (5 mL/mmol).

-

Add Hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the ester.

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo to remove excess hydrazine and ethanol. Triturate the residue with diethyl ether to obtain 3-(methoxymethyl)benzohydrazide as a white solid.

-

Yield Target: >90%.

-

Step 2: Cyclization to 1,3,4-Oxadiazole

Note: Traditional POCl₃ cyclization can be harsh. We recommend a milder iodine-mediated oxidative cyclization to preserve the benzylic ether.

-

Reagents: 3-(methoxymethyl)benzohydrazide (1.0 eq), Aryl Aldehyde (1.0 eq), Iodine (I₂, 1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), DMSO.

-

Procedure:

-

Dissolve the hydrazide and the desired aldehyde in DMSO (3 mL/mmol). Stir at RT for 1 hour to form the intermediate hydrazone (often visible by turbidity).

-

Add K₂CO₃ followed by Iodine.[1]

-

Heat the mixture to 100°C for 2–4 hours.

-

Workup: Cool and pour into ice-water containing 5% sodium thiosulfate (to quench iodine). Extract with Ethyl Acetate.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Expert Insight: Avoid catalytic hydrogenation (H₂/Pd) for purification steps, as this will cleave the benzylic ether (–CH₂–O–CH₃) to a methyl group (–CH₃) or toluene derivative.

Protocol B: Synthesis of Quinazolin-4(3H)-ones (The Kinase Scaffold)

This protocol utilizes the benzoate core to form the "C-2 Aryl" substituent of a quinazolinone, a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).

Step 1: Hydrolysis to Acid

-

Reagents: Methyl 3-(methoxymethyl)benzoate, LiOH (2.0 eq), THF/Water (3:1).

-

Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc to yield 3-(methoxymethyl)benzoic acid .

Step 2: One-Pot Cyclization with Anthranilamide

-

Reagents: 3-(methoxymethyl)benzoic acid (1.0 eq), Anthranilamide (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅, 2.0 eq), DMF.

-

Procedure:

Analytical Data Summary (Expected)

| Functional Group | 1H NMR Signal (CDCl₃, δ ppm) | Diagnostic Feature |

| Ar-CH₂-O- | 4.45 – 4.55 (Singlet, 2H) | Benzylic protons; key indicator of intact ether. |

| -O-CH₃ | 3.35 – 3.45 (Singlet, 3H) | Methoxy protons; sharp singlet. |

| -COOCH₃ | 3.90 (Singlet, 3H) | Disappears upon hydrolysis or hydrazinolysis. |

| Oxadiazole C-H | ~8.5 – 9.0 (Singlet) | Only present in 1,3,4-oxadiazole products. |

Troubleshooting & Optimization

Issue: Cleavage of the Methoxymethyl Ether

-

Symptom: Loss of the -OCH₃ signal in NMR; appearance of -CH₂OH (broad singlet) or -CH₂Br.

-

Cause: Use of strong Lewis acids (BBr₃, AlCl₃) or harsh acidic conditions (conc. HI/HBr) during cyclization.

-

Solution: Use T3P (Propylphosphonic anhydride) as the cyclization agent for amides/hydrazides. It operates under mild conditions and preserves sensitive ethers.

Issue: Low Yield in Hydrazide Formation

-

Symptom: Incomplete conversion of ester.

-

Cause: Steric hindrance or old hydrazine hydrate.

-

Solution: Use n-Butanol as solvent (higher boiling point, 117°C) instead of ethanol to drive the reaction.

References

-

PubChem. 3-(methoxymethyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. (General protocols for oxidative cyclization of hydrazides). [Link]

-

Bhat, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles. (Protocol for Iodine/K2CO3 cyclization).[1] Molecules, 2022.[5] [Link]

-

NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester (Analogous ester reactivity data).[Link]

Sources

Catalytic hydrogenation techniques involving Methyl 3-(methoxymethyl)benzoate

Technical Application Note: Catalytic Hydrogenation Strategies for Methyl 3-(methoxymethyl)benzoate

Executive Summary

Methyl 3-(methoxymethyl)benzoate presents a classic chemo-selectivity challenge in catalytic hydrogenation. The molecule contains two distinct reactive centers susceptible to reduction:

-

The Aromatic Ring: Reduction yields the cyclohexane derivative (Methyl 3-(methoxymethyl)cyclohexanecarboxylate).

-

The Benzylic Ether (-CH₂OCH₃): Susceptible to hydrogenolysis (C-O bond cleavage), yielding methyl 3-methylbenzoate and methanol.

This guide provides two distinct protocols. Protocol A prioritizes ring saturation while preserving the methoxymethyl group (using Rh/Ru catalysts). Protocol B focuses on selective hydrogenolysis (using Pd catalysts) for deprotection or structural modification.

Chemical Context & Chemo-selectivity Analysis

The choice of catalyst metal is the primary determinant of the reaction pathway.

-

Palladium (Pd): Highly active for hydrogenolysis of benzylic C-O bonds. Using Pd/C will typically cleave the methoxymethyl group before or during ring reduction, leading to a mixture of toluene derivatives.

-

Rhodium (Rh) & Ruthenium (Ru): These metals exhibit high activity for aromatic ring hydrogenation under mild to moderate pressures but possess poor hydrogenolysis activity. They are the catalysts of choice for preserving the ether functionality.

-

Platinum (Pt): Intermediate behavior; often requires acidic conditions for ring reduction, which may inadvertently promote ether cleavage.

Reaction Pathway Diagram

Figure 1: Chemo-selectivity pathways dependent on catalyst choice.[1] Path A (Green) preserves the ether; Path B (Red) cleaves it.

Catalyst & Solvent Selection Matrix

| Catalyst System | Primary Outcome | Selectivity (Ring:Ether) | Recommended Solvent | Pressure Req. |

| 5% Rh/C | Ring Saturation | High (>95:5) | Methanol, THF | 10–50 bar |

| 5% Ru/C | Ring Saturation | High (>90:10) | Water/Alcohol mix | 50–100 bar |

| 10% Pd/C | Hydrogenolysis | Low (0:100) | Ethanol, AcOH | 1–5 bar |

| PtO₂ (Adams) | Mixed/Variable | Moderate | Acetic Acid | 3–10 bar |

Critical Solvent Note: Always use Methanol (MeOH) when hydrogenating methyl esters to prevent transesterification (e.g., using Ethanol could yield the Ethyl ester).

Detailed Experimental Protocols

Protocol A: Ring Saturation (Ether Retention)

Target Product: Methyl 3-(methoxymethyl)cyclohexanecarboxylate Objective: Reduce the aromatic ring to a cyclohexane ring without cleaving the benzylic ether.

Materials:

-

Substrate: Methyl 3-(methoxymethyl)benzoate (CAS 1515-87-3)[2][3]

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃)

-

Solvent: Anhydrous Methanol (Grade: HPLC)

-

Equipment: High-pressure autoclave (e.g., Parr reactor)

Step-by-Step Methodology:

-

Preparation: In a glovebox or well-ventilated hood, weigh the substrate (1.0 eq) and suspend the catalyst (5-10 wt% loading relative to substrate) in Methanol (0.1 M concentration).

-

Note: Rhodium is expensive; 5 wt% is a standard starting point for optimization.

-

-

Loading: Transfer the slurry to the autoclave liner. Ensure the vessel is clean and free of trace acids (which catalyze ether cleavage).

-

Purging: Seal the reactor. Purge with Nitrogen (3x, 10 bar) to remove oxygen, then purge with Hydrogen (3x, 10 bar).

-

Reaction: Pressurize to 20–30 bar H₂ . Heat to 40–50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

-

Monitoring: The reaction typically takes 4–12 hours. Monitor H₂ uptake curve if available.

-

-

Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with Methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The product is likely a mixture of cis/trans isomers.

Protocol B: Selective Hydrogenolysis (Deprotection)

Target Product: Methyl 3-methylbenzoate Objective: Cleave the methoxymethyl group to a methyl group (or hydroxymethyl if conditions vary, but usually methyl under standard hydrogenolysis).

Materials:

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol (with optional 1% Acetic Acid to accelerate cleavage)

-

Equipment: Standard hydrogenation shaker (Parr) or balloon (if scale permits).

Step-by-Step Methodology:

-

Preparation: Dissolve substrate in Methanol. Add 10% Pd/C (10 wt% loading).

-

Reaction: Expose to H₂ at 1–3 bar (Atmospheric to mild pressure) at Room Temperature (25°C) .

-

Mechanism: Pd inserts into the benzylic C-O bond. The low pressure prevents significant ring hydrogenation.

-

Work-up: Filter through Celite. Neutralize if acid was used. Concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish between the starting material, the ring-reduced product, and the hydrogenolysis product.

| Feature | Starting Material | Product A (Ring Saturation) | Product B (Hydrogenolysis) |

| 1H NMR (Aromatic Region) | Signals at 7.0–8.0 ppm | Absent (Shifted to 1.0–2.5 ppm) | Signals at 7.0–8.0 ppm |

| 1H NMR (Benzylic -CH₂-) | Singlet ~4.5 ppm | Multiplet/Shifted (still present) | Absent (becomes Methyl ~2.3 ppm) |

| GC-MS (Molecular Ion) | M+ = 180 | M+ = 186 (+6H) | M+ = 150 (Loss of -OCH3 + 2H) |

Troubleshooting & Optimization

-

Issue: Incomplete Ring Reduction.

-

Solution: Increase pressure (up to 50 bar) or switch from Rh/C to Ru/C (Ru often requires water/alcohol mixtures for peak activity).

-

-

Issue: Ether Cleavage Observed in Protocol A.

-

Solution: Ensure the reaction is strictly neutral. Trace HCl or Acetic acid promotes cleavage. Add a buffer (e.g., trace Sodium Acetate) to the Rh/C reaction to suppress acidity.

-

-

Issue: Transesterification.

-

Solution: Confirm solvent matches the ester group (Methanol for Methyl esters).

-

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Perosa, A., Tundo, P., & Zinovyev, S. (2002).[1] Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 492-494.[1] [Link]

-

Ma, J., et al. (2015). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Journal of Supercritical Fluids. (Comparison of Rh/C activity vs Pd/C). [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for benzyl ether stability/cleavage conditions).

Sources

- 1. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. N/A,3-(2,4-Dimethoxypyrimidin-5-Yl)Cyclohexanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Ethers | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Troubleshooting low yields in the esterification of 3-(methoxymethyl)benzoic acid

Technical Support Center: Esterification of 3-(methoxymethyl)benzoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to providing in-depth guidance for the esterification of 3-(methoxymethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this synthesis. The following troubleshooting guides and FAQs are structured to address specific experimental issues, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the Fischer-Speier esterification, the most common method for this transformation. Understanding these principles is the first step in effective troubleshooting.

Q1: Why is the Fischer esterification of 3-(methoxymethyl)benzoic acid a reversible reaction, and what are the implications for my product yield?

A1: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The mechanism involves a series of reversible proton transfer and nucleophilic addition-elimination steps.[2] The overall equilibrium is shown below:

3-(methoxymethyl)benzoic acid + Methanol ⇌ Methyl 3-(methoxymethyl)benzoate + Water

The implication of this equilibrium is that the reaction will not proceed to 100% completion on its own.[3] As the product ester and water are formed, the reverse reaction—acid-catalyzed hydrolysis—begins to occur.[4] To achieve a high yield, the equilibrium must be actively shifted toward the products. This is a direct application of Le Châtelier's Principle.[5]

Q2: A strong acid catalyst like sulfuric acid (H₂SO₄) is typically used. Why is the inherent acidity of the benzoic acid derivative not sufficient?

A2: While 3-(methoxymethyl)benzoic acid is an acid, it is a relatively weak one. A strong acid catalyst, such as H₂SO₄ or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (e.g., methanol).[2][7] Without a strong acid catalyst, the reaction rate is impractically slow.[1]

Q3: Does the methoxymethyl group on the benzene ring present any specific challenges for this reaction?

A3: The 3-(methoxymethyl) group is an electron-donating group by induction, which has a negligible electronic effect on the reactivity of the distant carboxyl group. Sterically, its placement at the meta-position does not significantly hinder the approach of the alcohol to the carboxyl group. Generally, this substrate behaves similarly to other substituted benzoic acids under standard Fischer esterification conditions.[8] However, under excessively harsh acidic conditions or prolonged heating, there is a remote possibility of acid-catalyzed cleavage of the methoxymethyl ether, though this is not a common side reaction.

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yields

This guide is structured in a problem-and-solution format to address specific experimental observations.

Problem Cluster 1: Low Conversion of Starting Material

Q4: My reaction has run for several hours, but TLC or GC analysis shows a large amount of unreacted 3-(methoxymethyl)benzoic acid. What are the most likely causes?

A4: This is one of the most common issues and typically points to problems with the reaction equilibrium or kinetics.

Possible Cause 1: Equilibrium Not Shifted in Favor of Products The presence of water, a byproduct, is the primary driver of the reverse reaction (ester hydrolysis).[9] To achieve high conversion, you must actively remove water or use a large excess of one reactant.

-

Solution A: Use a Large Excess of Alcohol. The most straightforward method is to use the alcohol (e.g., methanol) as the reaction solvent.[10] Using a 10-fold or greater excess of the alcohol can drive the reaction to high conversion.[2]

-

Solution B: Remove Water as it Forms. For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it is formed, effectively shutting down the reverse reaction.[2][11]

Possible Cause 2: Inactive or Insufficient Catalyst The acid catalyst is crucial for activating the carboxylic acid.

-

Solution: Ensure you are using a sufficient catalytic amount, typically 1-5 mol% of a strong acid like concentrated H₂SO₄.[12] If your sulfuric acid is old, it may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh bottle if in doubt.

Possible Cause 3: Presence of Water in Reagents Starting the reaction with water present will immediately inhibit the forward reaction.

-

Solution: Use anhydrous grade alcohol and ensure your 3-(methoxymethyl)benzoic acid is dry. Glassware should be oven- or flame-dried before use.

Possible Cause 4: Suboptimal Reaction Temperature Esterification reactions require thermal energy to proceed at a reasonable rate.

-

Solution: Ensure the reaction mixture is heated to a steady reflux.[11] For methanol, this is approximately 65 °C. Insufficient heating will lead to a very slow reaction rate.

The following diagram outlines a logical workflow for troubleshooting low conversion issues.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ijstr.org [ijstr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

Removing unreacted starting materials from Methyl 3-(methoxymethyl)benzoate crude

Technical Support Center: Purification of Methyl 3-(methoxymethyl)benzoate

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-(methoxymethyl)benzoate. We will address common challenges encountered during the removal of unreacted starting materials, offering troubleshooting solutions and detailed experimental protocols grounded in established chemical principles.

Identifying Potential Contaminants

The most common synthetic route to Methyl 3-(methoxymethyl)benzoate is a Williamson ether synthesis. This involves the reaction of Methyl 3-(bromomethyl)benzoate with sodium methoxide (NaOMe) in a solvent like methanol (MeOH).

Therefore, a typical crude reaction mixture will contain:

-

Product: Methyl 3-(methoxymethyl)benzoate

-

Unreacted Starting Materials: Methyl 3-(bromomethyl)benzoate, Sodium Methoxide

-

Solvent: Methanol

-

Byproduct: Sodium Bromide (NaBr)

Understanding the distinct physical properties of these components is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of Reaction Components

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| Methyl 3-(methoxymethyl)benzoate (Product) |  | 180.20 | ~230-240 (est. at 760 mmHg) | Liquid | Soluble in organic solvents (EtOAc, CH₂Cl₂); Insoluble in water. |

| Methyl 3-(bromomethyl)benzoate (Starting Material) |  | 229.07 | 112-114 @ 3 mmHg[1] | 41-47[1] | Soluble in organic solvents; Insoluble in water. |

| Sodium Methoxide (Starting Material) | Na⁺ ⁻OCH₃ | 54.02 | Decomposes | Decomposes | Reacts with water; Soluble in methanol.[2] |

| Methanol (Solvent) | CH₃OH | 32.04 | 64.7 | -97.6 | Miscible with water and many organic solvents. |

| Sodium Bromide (Byproduct) | NaBr | 102.89 | 1396 | 747 | Soluble in water; Insoluble in most organic solvents. |

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My crude ¹H NMR spectrum shows signals for both my product and the starting Methyl 3-(bromomethyl)benzoate. How can I separate them effectively?

A: This is the most common purification challenge. The structural similarity between the starting material and the product makes simple distillation impractical due to likely close boiling points at atmospheric pressure. The two most effective methods are:

-

Flash Column Chromatography: This is the recommended method. The polarity difference between the benzylic bromide (less polar) and the benzylic ether (more polar) is sufficient for separation on silica gel.[3] Start with a non-polar eluent system, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The starting bromide will elute first. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify the pure product.[4]

-

Vacuum Fractional Distillation: This is a viable alternative if you have the proper equipment. Given the high boiling points, distillation must be performed under high vacuum. A fractionating column is necessary to achieve separation. This method is more suitable for larger scale purifications (>10 g).

Q: After adding water to my reaction, the aqueous layer is still strongly basic (pH > 10). What should I do?

A: This indicates an excess of unreacted sodium methoxide. It is crucial to neutralize this strong base to prevent potential side reactions, such as hydrolysis of your ester product.

-

Cause: Insufficient quenching agent was used, or the quenching was performed too quickly, leading to poor mixing.

-

Solution: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH of the aqueous layer is neutral (pH ≈ 7).[5] NH₄Cl is a weak acid that will safely neutralize the methoxide without being acidic enough to harm the product.[5] Do not use strong acids, as they can promote ester hydrolysis.

Q: During the liquid-liquid extraction, a thick white layer formed between the organic and aqueous phases that won't separate. What is this and how do I resolve it?

A: You have formed an emulsion.[6] Emulsions are common when organic solutions containing salts are shaken too vigorously with an aqueous phase.

-

Cause: Vigorous shaking creates fine droplets of one solvent suspended in the other, stabilized by impurities.

-

Solutions:

-

Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

-

Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, helping to break up the emulsion.

-

Filtration: For persistent emulsions, you can pass the entire mixture through a pad of Celite or glass wool. This can help to coalesce the suspended droplets.

-

Frequently Asked Questions (FAQs)

Q: What is the very first step I should take to begin purifying my crude reaction mixture?

A: The first step is to safely quench the highly reactive sodium methoxide.[2][7] This is typically done by slowly adding the crude reaction mixture (which is in methanol) to a beaker of cold water or a saturated aqueous solution of NH₄Cl with stirring.[5][8] This neutralizes the base and dissolves the sodium bromide byproduct.

Q: Which analytical technique is best for monitoring the progress of my purification?

A: For flash column chromatography, Thin-Layer Chromatography (TLC) is indispensable.[4] It allows you to quickly check the composition of each collected fraction. For distillation, Gas Chromatography (GC) is the ideal method to assess the purity of the collected fractions.

Q: Can I just use a rotary evaporator to remove the unreacted Methyl 3-(bromomethyl)benzoate?

A: No. A rotary evaporator is designed to remove volatile solvents from non-volatile solutes. Both your product and the starting material are high-boiling compounds and will not be removed by a standard rotary evaporator. Attempting to do so by applying high heat and vacuum will likely result in co-distillation or decomposition.

Detailed Purification Protocols

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction

This protocol is designed to neutralize excess base and remove water-soluble impurities like sodium methoxide and sodium bromide.

Step-by-Step Methodology:

-

Quenching: Cool the crude reaction mixture in an ice-water bath. In a separate flask, prepare a volume of saturated aqueous ammonium chloride (NH₄Cl) approximately 5-10 times the volume of your reaction mixture. Slowly, and with vigorous stirring, add the crude reaction mixture to the NH₄Cl solution.[5]

-

Solvent Removal: Transfer the quenched mixture to a round-bottom flask and remove the bulk of the methanol using a rotary evaporator. This will often result in an aqueous slurry.

-

Extraction: Transfer the aqueous slurry to a separatory funnel. Add an organic solvent in which your product is soluble but water is not (e.g., ethyl acetate or dichloromethane).[9][10][11] Use a volume roughly equal to the aqueous layer.

-

Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[6]

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate.[12]

-